

An In-Depth Technical Guide to the Synthesis and Purification of Diethylumbelliferyl Phosphate

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Compound of Interest

Compound Name: *Diethylumbelliferyl phosphate*

Cat. No.: *B1607321*

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This guide provides a comprehensive overview of the synthesis and purification of **Diethylumbelliferyl phosphate** (DEUP), a valuable chemical probe for studying enzyme activity and a known inhibitor of cholesterol esterase. The following sections detail the chemical properties, a plausible synthetic route, and purification methodologies based on established chemical principles and analogous reactions.

Chemical Properties and Data

Diethylumbelliferyl phosphate is a coumarin derivative containing a diethyl phosphate group. Its key chemical and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₇ O ₆ P	[1][2]
Molecular Weight	312.25 g/mol	[1][2]
Appearance	Colorless to yellow oil	[2]
CAS Number	897-83-6	[1][2]
Purity (Typical)	≥98% (HPLC)	[2]
Solubility	>5 mg/mL in DMSO	[2]
Storage Temperature	-20°C	[2]
IUPAC Name	diethyl (4-methyl-2-oxo-2H-chromen-7-yl) phosphate	[1]

Synthesis of Diethylumbelliferyl Phosphate

The synthesis of **Diethylumbelliferyl phosphate** is a two-step process. The first step involves the synthesis of the precursor, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), followed by its phosphorylation.

Step 1: Synthesis of 4-Methylumbelliferone

4-Methylumbelliferone is synthesized via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the condensation of a phenol (resorcinol) with a β -ketoester (ethyl acetoacetate) under acidic conditions.

Reaction Scheme:

Resorcinol + Ethyl Acetoacetate $\xrightarrow{\text{(Acid Catalyst)}}$ 4-Methylumbelliferone + Ethanol + Water

Experimental Protocol:

- Reagents:
 - Resorcinol

- Ethyl acetoacetate
- Concentrated Sulfuric Acid (or another suitable acid catalyst)
- Ethanol (for recrystallization)
- Deionized Water
- Procedure:
 - In a round-bottom flask, combine resorcinol and ethyl acetoacetate.
 - Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
 - Pour the reaction mixture into ice-cold water to precipitate the crude 4-methylumbelliferone.
 - Collect the precipitate by vacuum filtration and wash with cold water.
 - Recrystallize the crude product from ethanol to obtain pure 4-methylumbelliferone.
 - Dry the purified product in a vacuum oven.

Quantitative Data (Typical):

Parameter	Value
Yield	75-85%
Purity (after recrystallization)	>99%
Melting Point	185-188 °C

Step 2: Phosphorylation of 4-Methylumbelliferone

The hydroxyl group of 4-methylumbelliferone is phosphorylated using diethyl chlorophosphate in the presence of a base to yield **Diethylumbelliferyl phosphate**.

Reaction Scheme:

4-Methylumbelliferone + Diethyl Chlorophosphate --(Base)--> **Diethylumbelliferyl Phosphate**
+ Base·HCl

Experimental Protocol:

- Reagents:
 - 4-Methylumbelliferone
 - Diethyl chlorophosphate
 - Triethylamine (or another suitable non-nucleophilic base)
 - Anhydrous Dichloromethane (or another suitable aprotic solvent)
 - Saturated Sodium Bicarbonate Solution
 - Brine
 - Anhydrous Sodium Sulfate
- Procedure:
 - Dissolve 4-methylumbelliferone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add triethylamine to the solution.
 - Cool the mixture in an ice bath and add diethyl chlorophosphate dropwise with stirring.
 - Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
 - Quench the reaction by adding water.

- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Diethylumbelliferyl phosphate**.

Quantitative Data (Typical):

Parameter	Value
Yield	60-70%
Purity (crude)	80-90%

Purification of Diethylumbelliferyl Phosphate

The crude **Diethylumbelliferyl phosphate** is purified by column chromatography on silica gel.

Experimental Protocol:

- Materials:
 - Silica gel (for column chromatography)
 - Hexane
 - Ethyl Acetate
 - Crude **Diethylumbelliferyl phosphate**
- Procedure:
 - Prepare a silica gel column using a slurry of silica gel in hexane.
 - Dissolve the crude **Diethylumbelliferyl phosphate** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
 - Carefully load the adsorbed product onto the top of the prepared column.

- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified **Diethylumbelliferyl phosphate** as a colorless to yellow oil.

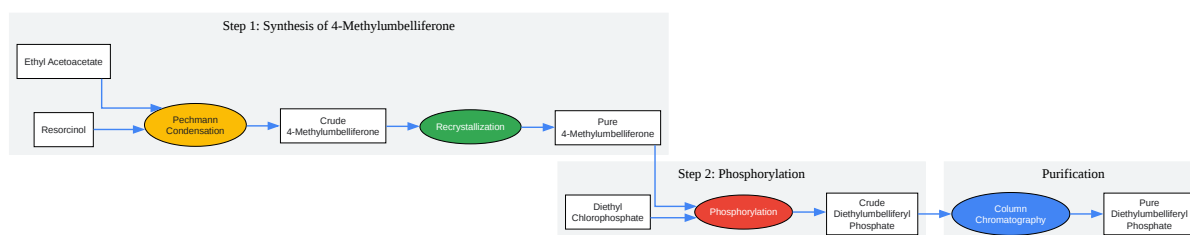
Quantitative Data (Typical):

Parameter	Value
Purity (after column chromatography)	≥98% (HPLC)
Recovery	85-95%

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The overall workflow for the synthesis and purification of **Diethylumbelliferyl phosphate** is depicted below.

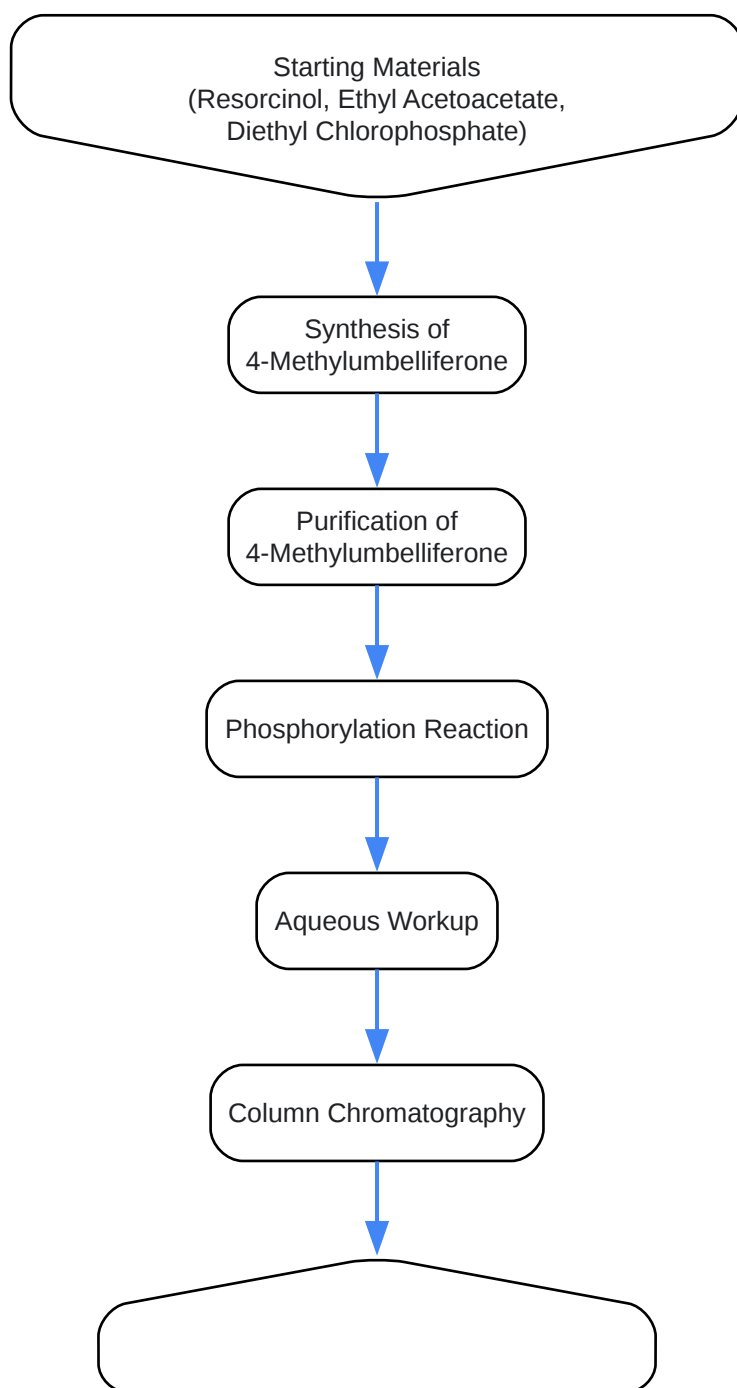


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Caption: Overall workflow for the synthesis and purification of **Diethylumbelliferyl phosphate**.

Logical Relationship of Synthesis Steps

The logical progression from starting materials to the final purified product is illustrated in the following diagram.



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Caption: Logical flow of the synthesis and purification process.

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References

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